3-(吡咯烷-1-基甲基)苯酚

描述

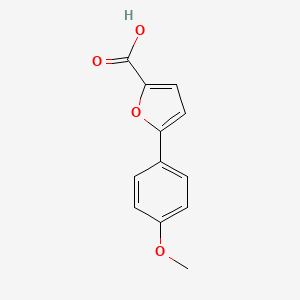

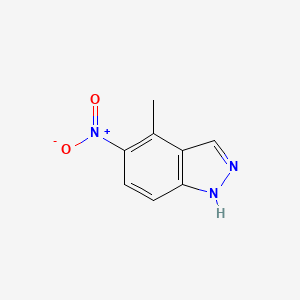

3-(Pyrrolidin-1-ylmethyl)phenol, also known as 3-PYMP, is an organic compound that has been studied extensively for its various applications in scientific research. It is a white crystalline solid with a molecular weight of 188.24 g/mol and a melting point of 73-75°C. 3-PYMP has been found to have a wide range of applications in biochemical and physiological studies, due to its unique properties.

科学研究应用

药物发现

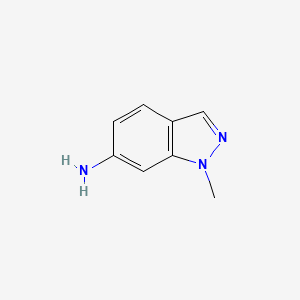

化合物“3-(吡咯烷-1-基甲基)苯酚”是一种烷基氨基苯酚,属于含有胺基和酚基的杂环化合物类 . 这些化合物因其生物学意义而常用于药物发现 . 吡咯烷环,一种五元氮杂环,被药物化学家广泛用于获得治疗人类疾病的化合物 . 由于sp3杂化,该饱和骨架能够有效地探索药效团空间,有助于分子的立体化学,并由于环的非平面性而增加三维覆盖范围,因此人们对其兴趣日益浓厚 .

癌症治疗

烷基氨基苯酚,包括“3-(吡咯烷-1-基甲基)苯酚”,在癌症治疗中经常被使用 . 癌症种类繁多,导致生物活性化合物被用作药物成分。 因此,发现具有抗增殖作用的新化合物对于癌症细胞非常重要 .

抗氧化特性

烷基氨基苯酚,包括“3-(吡咯烷-1-基甲基)苯酚”,具有很高的抗氧化性能 . 这使它们在医疗应用中备受欢迎 .

通过Petasis反应合成

化合物“3-(吡咯烷-1-基甲基)苯酚”可以通过Petasis反应合成 . 该反应发生在醛、胺和硼酸之间 . 温和的反应条件使其在许多应用中备受欢迎 .

安全和危害

3-(Pyrrolidin-1-ylmethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using the product only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

The use of pyrrolidine derivatives, including 3-(Pyrrolidin-1-ylmethyl)phenol, in drug discovery is a promising area of research . Future work could focus on improving the selectivity of the photocatalytic benzene oxidation reaction, which is used in the synthesis of phenol . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting direction for future research .

作用机制

Target of Action

It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been associated with a variety of biological activities . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The compound is synthesized by the petasis reaction and is considered a biologically important alkylaminophenol compound . The molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Action Environment

It’s known that the reaction conditions of the petasis reaction, which is used to synthesize this compound, are mild, making it preferred in many applications .

生化分析

Biochemical Properties

3-(Pyrrolidin-1-ylmethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in 3-(Pyrrolidin-1-ylmethyl)phenol can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity . This compound has been shown to interact with cytochrome P450 enzymes, affecting their metabolic functions . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can bind to receptor proteins, altering signal transduction pathways and cellular responses .

Cellular Effects

The effects of 3-(Pyrrolidin-1-ylmethyl)phenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Pyrrolidin-1-ylmethyl)phenol has been observed to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . It can also alter the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, 3-(Pyrrolidin-1-ylmethyl)phenol impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3-(Pyrrolidin-1-ylmethyl)phenol exerts its effects through various mechanisms. It can bind to enzyme active sites, either inhibiting or activating their functions. For instance, the compound’s phenolic group can participate in redox reactions, scavenging free radicals and protecting cells from oxidative damage . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Pyrrolidin-1-ylmethyl)phenol over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have indicated that 3-(Pyrrolidin-1-ylmethyl)phenol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are essential for understanding the compound’s potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Pyrrolidin-1-ylmethyl)phenol vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of dosage optimization in potential therapeutic applications of 3-(Pyrrolidin-1-ylmethyl)phenol.

Metabolic Pathways

3-(Pyrrolidin-1-ylmethyl)phenol is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites. The metabolic pathways of 3-(Pyrrolidin-1-ylmethyl)phenol also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 3-(Pyrrolidin-1-ylmethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, 3-(Pyrrolidin-1-ylmethyl)phenol can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 3-(Pyrrolidin-1-ylmethyl)phenol is a key determinant of its activity and function. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 3-(Pyrrolidin-1-ylmethyl)phenol can accumulate in the endoplasmic reticulum, affecting protein folding and secretion . The compound’s localization to specific subcellular compartments is directed by targeting signals and post-translational modifications .

属性

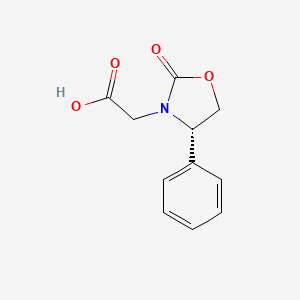

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXZWASTUWHFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357895 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-70-6 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)